molecular formula C8H13NO B3270544 2-Methylquinuclidin-3-one CAS No. 5291-14-5

2-Methylquinuclidin-3-one

Cat. No.: B3270544
CAS No.: 5291-14-5
M. Wt: 139.19 g/mol
InChI Key: LGOHLIRGPFPGKT-UHFFFAOYSA-N
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Description

2-Methylquinuclidin-3-one is a bicyclic organic compound with the molecular formula C8H13NO It is a derivative of quinuclidine, featuring a ketone functional group at the third position and a methyl group at the second position

Scientific Research Applications

2-Methylquinuclidin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

2-Methylquinuclidin-3-one is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable . It’s crucial to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinuclidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with formaldehyde and hydrogen cyanide, followed by hydrolysis and cyclization to yield the desired product . Another approach involves the reduction of this compound oxime using reducing agents such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinuclidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinuclidine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Methylquinuclidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Quinuclidin-3-one: Lacks the methyl group at the second position.

    2-Methylquinuclidine: Lacks the ketone group at the third position.

    Quinuclidine: Lacks both the ketone and methyl groups.

Uniqueness

2-Methylquinuclidin-3-one is unique due to the presence of both the ketone and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its analogs .

Properties

IUPAC Name

2-methyl-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-8(10)7-2-4-9(6)5-3-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOHLIRGPFPGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2CCN1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495480
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5291-14-5
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5291-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10.1 g (58.4 mmol) of 2-methylene-1-azabicyclo[2.2.2]octan-3-one hydrochloride hydrate, 8.1 g of K2CO3 and 100 mg of PtO2 in 100 mL of MeOH was hydrogenated at 10–15 psi H2 for about 1 hr. The solution was filtered through dicalite and the solvent was evaporated in vacuo. The residue was dissolved in CHCl3 and again filtered through dicalite. The filtrate was evaporated in vacuo to give 4.7 g (58% yield) of 2-methyl-1-azabicyclo[2.2.2]octan-3-one Compound 8A as a yellow oil. 1H NMR (CDCl3) 1.3 (d, 3H), 2.0 (m, 4H), 2.4 (t, 1H), 2.9 (m, 1H), 3.05 (, 1H), 3.2 (m, 3H). This material was used without further purification in the next step.
[Compound]
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8A
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Synthesis routes and methods II

Procedure details

2-Methylenequinuclidin-3-one (17.8 g, 0.13 mol, 1 eq) is dissolved in 40 mL MeOH in a Parr hydrogenation bottle. A THF slurry of 10% Pd/C (0.57 g) is added. The mixture is hydrogenated for 45 min at 45 psi, recharging as needed. The mixture is filtered through a pad of Celite. The Celite is washed with excess MeOH. The solution is concentrated to give a solid and a yellow oil. The mixture is taken up in ether, filtered and concentrated to provide 16.2 g (90%) of 2-methylquinuclidin-3-one. MS (ESI) for C8H13NO m/z 140.2 (M+).
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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